molecular formula C12H14N4O2 B497364 N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 898644-24-1

N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No. B497364
CAS RN: 898644-24-1
M. Wt: 246.27g/mol
InChI Key: GIKWXWYREPOXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting the growth of microorganisms and cancer cells. It has also been suggested that this compound may act as an enzyme inhibitor by binding to the active site of enzymes and preventing their activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various microorganisms, including Candida albicans and Staphylococcus aureus. It has also been shown to inhibit the growth of cancer cells, such as breast cancer cells. Additionally, this compound has been shown to exhibit antioxidant activity, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide in lab experiments is its potential as a versatile compound with various applications. Additionally, the synthesis method for this compound is relatively simple and can be carried out using commercially available reagents. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are many future directions for the study of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. One of the areas of research is the development of new derivatives of this compound with enhanced biological activity. Additionally, further studies are needed to understand the mechanism of action of this compound, which may lead to the development of new therapeutic agents. Other future directions include the study of this compound's potential as a ligand in coordination chemistry and the development of new materials, such as polymers and catalysts, based on this compound. Overall, the study of this compound has the potential to contribute significantly to various fields of scientific research.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can be achieved through a multi-step process. The first step involves the condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base to form 4-methoxychalcone. The second step involves the cyclization of 4-methoxychalcone with hydrazine hydrate to form 4-methoxyphenyl-1,2,4-triazol-3-amine. Finally, the third step involves the acylation of 4-methoxyphenyl-1,2,4-triazol-3-amine with propanoyl chloride to form this compound.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as an antifungal, antibacterial, and anticancer agent. Other areas of research include the development of new materials, such as polymers and catalysts, and the study of its potential as a ligand in coordination chemistry.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-18-11-4-2-10(3-5-11)15-12(17)6-7-16-9-13-8-14-16/h2-5,8-9H,6-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKWXWYREPOXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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